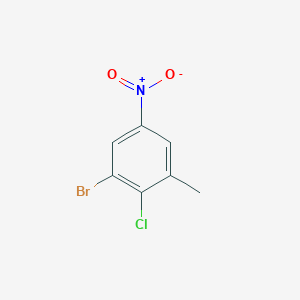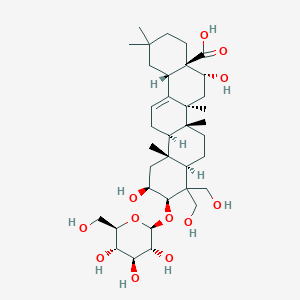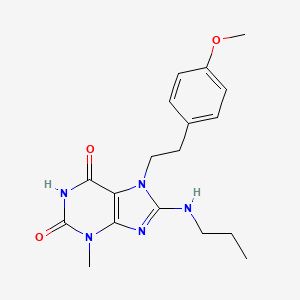
2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide, also known as CPP-Acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Oxidation Reactivity and Chemical Synthesis
The study by Pailloux et al. (2007) details synthetic routes for related compounds, including 2-(pyridin-2-yl)-N,N-diphenylacetamide, showcasing their chemical oxidation properties. This research is crucial for understanding the reactivity and potential applications of similar compounds in synthetic chemistry and materials science (Pailloux et al., 2007).
Photovoltaic and NLO Activity
Mary et al. (2020) explored the photovoltaic efficiency and non-linear optical (NLO) activity of bioactive benzothiazolinone acetamide analogs. Their findings indicate that similar compounds have potential applications in dye-sensitized solar cells (DSSCs) and as NLO materials, suggesting avenues for the use of 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide in renewable energy and photonic devices (Mary et al., 2020).
Electro-Optic Materials
Facchetti et al. (2003) described the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic applications. While the compound differs structurally, the principles and methodologies discussed could be applied to the development of new materials based on the structure of 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide for use in optoelectronic devices (Facchetti et al., 2003).
Corrosion Inhibition
The study by Yıldırım and Çetin (2008) on new acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors highlights the potential use of structurally similar compounds in protecting materials against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Yıldırım & Çetin, 2008).
Ligand for f-Element Complexation
Ouizem et al. (2014) researched NCMPO-decorated pyridine N-oxide platforms for their ability to ligate with f-elements, indicating that similar compounds could serve as ligands for complexation with rare earth and actinide metals. This application is significant for nuclear waste management and the recycling of rare earth elements (Ouizem et al., 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-16-8-2-1-6-14(16)12-18(23)21-13-15-7-5-11-22(15)17-9-3-4-10-20-17/h1-4,6,8-10,15H,5,7,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHMLORRIYXNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)
![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)
![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2990962.png)


![8-(2-methoxyethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990966.png)
![ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2990967.png)